

Application Note: Flow Cytometric Analysis of Immune Cells from Omesdafexor-Treated Mice

Author: BenchChem Technical Support Team. Date: December 2025



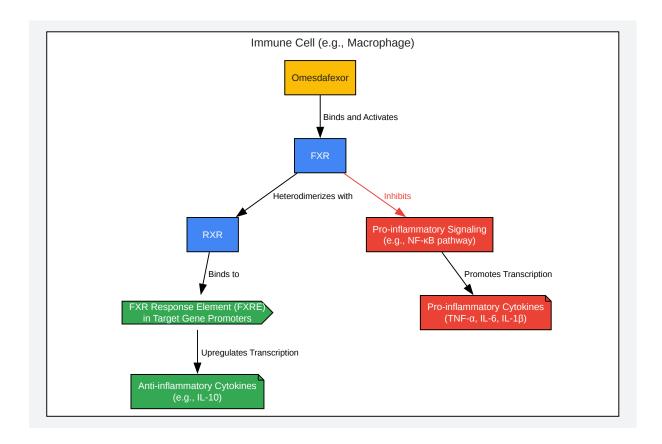
Introduction

Omesdafexor is a potent, non-steroidal farnesoid X receptor (FXR) agonist. FXR is a nuclear receptor highly expressed in the liver and intestine, playing a crucial role in bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Emerging evidence highlights the significant immunomodulatory functions of FXR.[1][2][3] Activation of FXR has been shown to exert anti-inflammatory effects by influencing various immune cell populations, including macrophages, dendritic cells, and natural killer T (NKT) cells. In macrophages, FXR activation can promote a shift towards the anti-inflammatory M2 phenotype and suppress the production of pro-inflammatory cytokines.

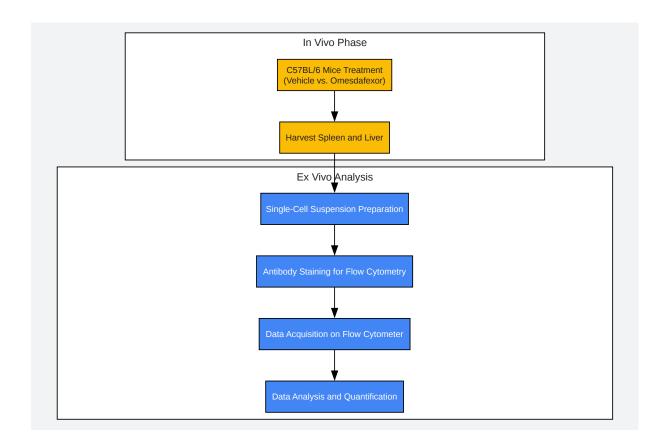
This application note provides a detailed protocol for the isolation and flow cytometric analysis of immune cells from the spleen and liver of mice treated with **Omesdafexor**. The described methods allow for the quantification and phenotypic characterization of key immune cell subsets to assess the immunomodulatory effects of the compound.

Signaling Pathway of FXR Activation in Immune Cells

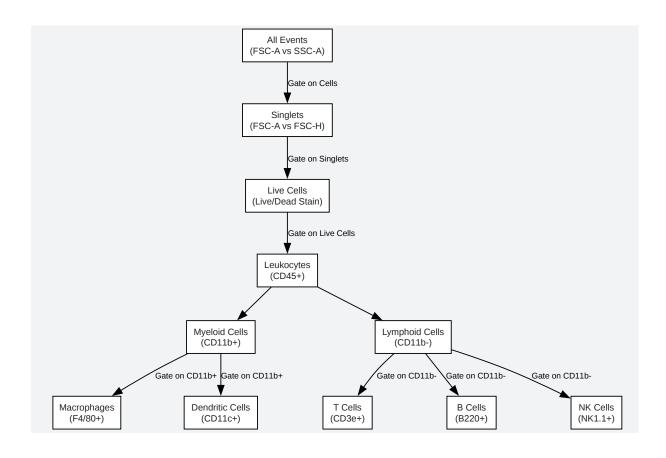












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• To cite this document: BenchChem. [Application Note: Flow Cytometric Analysis of Immune Cells from Omesdafexor-Treated Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12393163#flow-cytometry-analysis-of-immune-cells-from-omesdafexor-treated-mice]

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